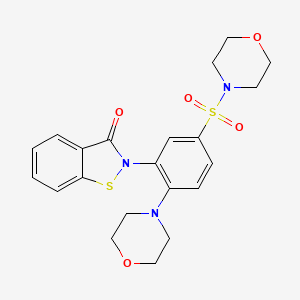
2-(2-Morpholino-5-morpholinosulfonyl-phenyl)-1,2-benzothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one is a complex organic compound that features a benzothiazolone core with morpholine and sulfonyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazolone Core: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable carbonyl compound.
Introduction of the Morpholine Groups: This step involves the nucleophilic substitution of the benzothiazolone core with morpholine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the benzothiazolone core.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions typically involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.
Applications De Recherche Scientifique
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The morpholine and sulfonyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The benzothiazolone core can also interact with various biological molecules, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
- 2-(Morpholinosulfonyl)phenylboronic acid
Uniqueness
2-[2-(morpholin-4-yl)-5-(morpholine-4-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one is unique due to its combination of a benzothiazolone core with morpholine and sulfonyl substituents. This combination provides a unique set of chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C21H23N3O5S2 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylphenyl)-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C21H23N3O5S2/c25-21-17-3-1-2-4-20(17)30-24(21)19-15-16(31(26,27)23-9-13-29-14-10-23)5-6-18(19)22-7-11-28-12-8-22/h1-6,15H,7-14H2 |
Clé InChI |
OQXGEGPDPXAQRC-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=CC=CC=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



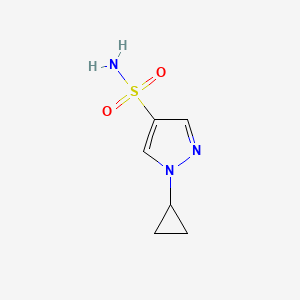
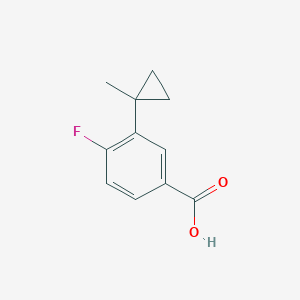
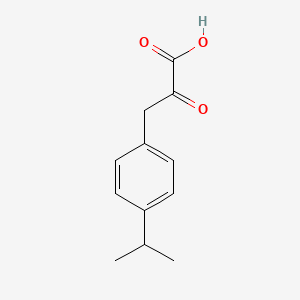
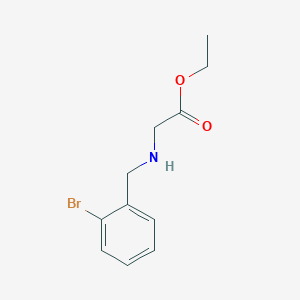

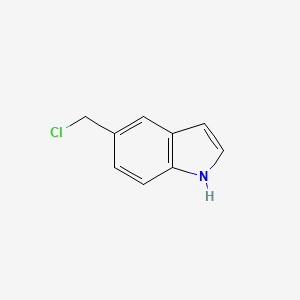
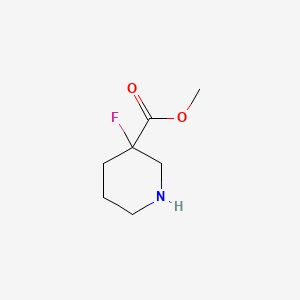

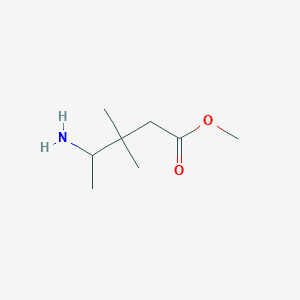
![3-(3-Bromophenyl)spiro[3.3]heptan-1-one](/img/structure/B13516789.png)

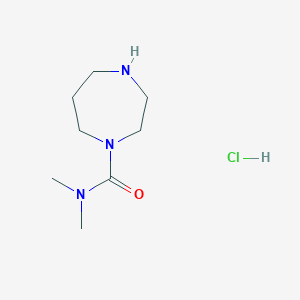
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B13516795.png)
